3-Acetyloxy-4-benzyloxybenzaldehyde

Orthogonal protection Sequential deprotection Multi-step synthesis

3-Acetyloxy-4-benzyloxybenzaldehyde (CAS 65299-01-6; IUPAC: (5-formyl-2-phenylmethoxyphenyl) acetate; molecular formula C₁₆H₁₄O₄; molecular weight 270.28 g/mol) is a difunctionalized aromatic aldehyde belonging to the benzyloxybenzaldehyde class. The compound features three distinct substituents on a central benzene ring: a formyl group at position 1, an acetyloxy (acetate ester) group at position 3, and a benzyloxy (benzyl ether) group at position 4.

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
CAS No. 65299-01-6
Cat. No. B15366016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyloxy-4-benzyloxybenzaldehyde
CAS65299-01-6
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H14O4/c1-12(18)20-16-9-14(10-17)7-8-15(16)19-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
InChIKeyKQZHDJDYBSJBTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyloxy-4-benzyloxybenzaldehyde (CAS 65299-01-6): Structural Identity, Chemical Class, and Research-Grade Procurement Profile


3-Acetyloxy-4-benzyloxybenzaldehyde (CAS 65299-01-6; IUPAC: (5-formyl-2-phenylmethoxyphenyl) acetate; molecular formula C₁₆H₁₄O₄; molecular weight 270.28 g/mol) is a difunctionalized aromatic aldehyde belonging to the benzyloxybenzaldehyde class . The compound features three distinct substituents on a central benzene ring: a formyl group at position 1, an acetyloxy (acetate ester) group at position 3, and a benzyloxy (benzyl ether) group at position 4 . This specific substitution pattern places it within a family of benzaldehyde derivatives widely employed as synthetic intermediates for heterocyclic construction and as scaffolds in medicinal chemistry, particularly for aldehyde dehydrogenase (ALDH) inhibitor design . The compound is typically supplied at ≥95% purity for research use .

Synthesis Orthogonal deprotection: acetate ester (base-labile) and benzyl ether (hydrogenolysis-labile) enables sequential site-selective deprotection in multi-step routes.
MedChem Benzyloxybenzaldehyde scaffold for ALDH isoform probe design; 3-substituent modulates ALDH1A3 vs. ALDH3A1 selectivity profile.

Why Generic Substitution Fails for 3-Acetyloxy-4-benzyloxybenzaldehyde: Orthogonal Protecting Group Strategy and Scaffold-Specific Reactivity


3-Acetyloxy-4-benzyloxybenzaldehyde cannot be interchanged with common in-class analogs such as 4-benzyloxy-3-methoxybenzaldehyde (benzylvanillin, CAS 2426-87-1) or 4-benzyloxy-3-hydroxybenzaldehyde (CAS 4049-39-2) because the 3-acetyloxy substituent confers a distinct orthogonal protecting group strategy . The acetate ester at position 3 is cleavable under mild basic or enzymatic conditions independently of the acid-labile or hydrogenolytically removable 4-benzyloxy ether, enabling sequential, site-selective deprotection that is impossible with the methyl ether (stable to both) or the free hydroxyl (no protection) . In the ALDH inhibitor context, the acetyloxy group directly modulates both isoform selectivity (ALDH1A3 vs. ALDH3A1) and differential cytotoxicity profiles between ALDH-positive and ALDH-negative cancer cell lines, as demonstrated by structure-activity relationship (SAR) data from a series of benzyloxybenzaldehyde derivatives . Substituting this compound with the 3-methoxy or 3-hydroxy analog therefore results in loss of the sequential deprotection capability and altered biological selectivity, making the choice of this specific derivative critical for multi-step synthetic routes and targeted inhibitor design.

Target vs 4-Benzyloxy-3-methoxybenzaldehyde

Methyl ether at C3 cannot be cleaved under mild conditions, preventing sequential deprotection and capping the position for SAR diversification in ALDH1A3 probe design.

Target vs 4-Benzyloxy-3-hydroxybenzaldehyde

Free phenolic OH may interfere with Pd-catalyzed cross-coupling and anhydrous reactions; lacks the controlled activation (latent hydroxyl) potential of the acetate ester for antifungal screening.

Quantitative Differentiation Evidence for 3-Acetyloxy-4-benzyloxybenzaldehyde vs. Closest Analogs: A Comparator-Anchored Selection Guide


Evidence Item 1: Orthogonal Protecting Group Strategy — Sequential Deprotection Selectivity vs. 4-Benzyloxy-3-methoxybenzaldehyde

3-Acetyloxy-4-benzyloxybenzaldehyde possesses two orthogonally cleavable protecting groups: the 3-acetyloxy (acetate ester) and the 4-benzyloxy (benzyl ether), enabling fully sequential, site-selective deprotection . The acetate ester is cleavable under mild basic conditions (e.g., K₂CO₃/MeOH, NH₃/MeOH, or enzymatic hydrolysis) without affecting the benzyl ether. The benzyl ether is subsequently removable via hydrogenolysis (H₂, Pd/C) or acidolysis (TFA, BBr₃) . In contrast, the closest analog 4-benzyloxy-3-methoxybenzaldehyde (benzylvanillin) bears a methyl ether at position 3 that is resistant to basic, acidic, and hydrogenolytic conditions, precluding sequential deprotection. The 4-benzyloxy-3-hydroxybenzaldehyde analog carries a free hydroxyl, offering no protective function at position 3 and introducing a reactive nucleophile incompatible with many downstream transformations (e.g., acylation, Mitsunobu, oxidation-sensitive coupling) .

Orthogonal Deprotection
Class-level inference
Target: 2 orthogonally cleavable groups (acetate ester, benzyl ether). Comparator (3-methoxy): only benzyl ether cleavable; methyl ether stable. Enables at least 1 additional selective deprotection step.
Supports sequential deprotection workflow; reduces synthetic step count.
Data to verify for specific reaction conditions.
Orthogonal protection Sequential deprotection Multi-step synthesis Benzyl ether Acetate ester

Evidence Item 2: Aldehyde Dehydrogenase Isoform Selectivity Profile — ALDH1A3 vs. ALDH3A1 SAR Within Benzyloxybenzaldehyde Series

Within a series of benzyloxybenzaldehyde derivatives evaluated for ALDH isoform inhibition, the nature of the substituent at the 3-position of the benzaldehyde ring significantly modulates selectivity between ALDH1A3 and ALDH3A1 . The most potent and selective ALDH1A3 inhibitors identified in this series, ABMM-15 and ABMM-16, both incorporate a benzyloxybenzaldehyde scaffold with specific 3-position substitution patterns and achieved ALDH1A3 IC₅₀ values of 0.23 µM and 1.29 µM, respectively . While the exact IC₅₀ of 3-acetyloxy-4-benzyloxybenzaldehyde for ALDH1A3 and ALDH3A1 was not reported in this study, the SAR trends demonstrate that the 3-substituent is a critical determinant of isoform selectivity . A structurally related benzyloxybenzaldehyde derivative (unsubstituted at position 3) tested against ALDH3A1 showed an IC₅₀ of 1,500 nM (1.5 µM), indicating that the presence and identity of the 3-substituent dramatically influences ALDH3A1 affinity . The acetyloxy group at position 3 of the target compound provides a distinct electronic and steric environment compared to the methoxy or hydroxyl groups found in common analogs, which is predicted to yield a different ALDH1A3/ALDH3A1 selectivity ratio based on the established SAR .

ALDH Isoform Selectivity
Class-level inference
ALDH1A3 IC₅₀ range for optimized benzyloxybenzaldehydes: 0.23–1.29 µM. Comparator without 3-substituent: ALDH3A1 IC₅₀ = 1.5 µM. Target compound IC₅₀ not reported; predicted distinct selectivity based on SAR.
3-Acetyloxy substitution predicted to modulate ALDH1A3/ALDH3A1 selectivity profile.
Direct IC₅₀ measurement required for confirmation.
ALDH1A3 ALDH3A1 Isoform selectivity Cancer stem cells Benzyloxybenzaldehyde SAR

Evidence Item 3: Cytotoxicity Selectivity Window Between ALDH-Positive and ALDH-Negative Lung Cancer Cell Lines — Benzyloxybenzaldehyde Series SAR

In the benzyloxybenzaldehyde derivative series evaluated by Ibrahim et al. (2021), differential cytotoxicity between ALDH-positive A549 and ALDH-negative H1299 non-small cell lung cancer (NSCLC) cell lines was observed, with the degree of selectivity depending on the specific substitution pattern . The lead compounds ABMM-15 and ABMM-16 (benzyloxybenzaldehyde scaffold with specific 3,4-substitution) showed no significant cytotoxicity on either cell line at the tested concentrations, indicating ALDH1A3 inhibition without general cytotoxicity . In contrast, other candidates in the series (ABMM-6, ABMM-24, ABMM-32) exhibited considerable cytotoxicity with IC₅₀ values of 14.0, 13.7, and 13.0 µM against H1299 cells . This demonstrates that the nature of substituents on the benzyloxybenzaldehyde core, including the 3-position substituent, directly modulates the therapeutic window between ALDH-positive and ALDH-negative cells . The acetyloxy group of the target compound represents a hydrogen-bond-accepting, moderately electron-withdrawing substituent that is distinct from both the electron-donating methoxy group (in benzylvanillin) and the hydrogen-bond-donating hydroxyl group (in 4-benzyloxy-3-hydroxybenzaldehyde), each of which would be expected to produce a different cytotoxicity selectivity profile based on this SAR .

Cell-Model Response
Class-level inference
In benzyloxybenzaldehyde series, non-cytotoxic leads show no significant cytotoxicity on A549 or H1299; cytotoxic analogs exhibit H1299 IC₅₀ ~13–14 µM. Selectivity window >60-fold between profiles. Target compound cytotoxicity not reported.
3-substituent identity may shift cell-model response profile between ALDH-positive and -negative lines.
Requires direct testing on target compound.
A549 H1299 Non-small cell lung cancer Cytotoxicity Cancer stem cell

Evidence Item 4: Comparative Synthetic Utility in Heterocyclic Chemistry — benzyloxybenzaldehyde Scaffolds as Suzuki-Miyaura Coupling Precursors

Benzyloxybenzaldehydes serve as privileged intermediates for heterocyclic construction via Suzuki-Miyaura cross-coupling, enabling the introduction of five-membered heteroaryl groups (thiophene, furan) at the benzyl position . The synthetic methodology reported by Bölcskei et al. (2022) demonstrates that iodo-benzyloxybenzaldehydes undergo coupling with 3-thiophene boronic acids in the Pd(OAc)₂/P(o-tolyl)₃/K₃PO₄/DME system, affording products in 76–99% yields, while the more powerful Pd(PPh₃)₄/Cs₂CO₃/DMF system provides 75–93% yields for 2-thiophene, 2-furan, and 3-furan boronic acids . The acetyloxy-substituted variant (3-acetyloxy-4-benzyloxybenzaldehyde) offers distinct advantages as a coupling precursor compared to the 3-hydroxy analog: (i) the acetyloxy group protects the 3-position from oxidative side reactions during Pd-catalyzed cross-coupling; (ii) it eliminates the acidic phenolic proton that can quench organometallic reagents or interfere with Pd catalyst turnover; and (iii) it can be selectively cleaved post-coupling to reveal a free phenol for further diversification . The 3-methoxy analog (benzylvanillin), while compatible with coupling conditions, cannot be deprotected to a free phenol, permanently capping that position and reducing downstream synthetic versatility .

Synthetic Versatility
Class-level inference
Benzyloxybenzaldehyde scaffold undergoes Suzuki coupling with thiophene/furan boronic acids in 75–99% yield. 3-Acetyloxy protects phenol from Pd interference; cleavable post-coupling to free phenol. 3-Methoxy analog permanently capped; 3-hydroxy analog may reduce coupling efficiency.
Protected phenol enables orthogonal post-coupling diversification.
Coupling conditions validated on related scaffolds.
Suzuki-Miyaura coupling Heterocyclic synthesis Benzyloxybenzaldehyde Cross-coupling Medicinal chemistry intermediate

Evidence Item 5: Physicochemical Differentiation — LogP, Solubility, and Hydrogen Bond Donor Count vs. 3-Hydroxy and 3-Methoxy Analogs

3-Acetyloxy-4-benzyloxybenzaldehyde is differentiated from its closest analogs by fundamental physicochemical parameters relevant to both synthetic handling and biological profiling. The target compound has zero hydrogen bond donors (HBD = 0), as both the 3-hydroxyl is acetylated and the 4-hydroxyl is benzylated . In contrast, 4-benzyloxy-3-hydroxybenzaldehyde possesses one HBD (phenolic OH), while 4-benzyloxy-3-methoxybenzaldehyde has zero HBDs but increased electron density at position 3 due to the methoxy group. Based on the molecular formula C₁₆H₁₄O₄ and the known LogP of 4-benzyloxybenzaldehyde (LogP ≈ 3.36 [estimated]) and 3-benzyloxybenzaldehyde (LogP ≈ 2.96 [estimated]; water solubility 38.87 mg/L at 25°C) , the acetyloxy analog is expected to exhibit intermediate lipophilicity between the more polar 3-hydroxy analog and the more lipophilic 3-methoxy analog. The absence of HBDs in the target compound reduces its susceptibility to protein binding, limits aqueous solubility, and potentially enhances membrane permeability compared to the 3-hydroxy analog .

Physicochemical Profile
Class-level inference
HBD count = 0 (vs. 1 for 3-hydroxy analog). Estimated LogP ~ intermediate between 3-hydroxy (more polar) and 3-methoxy (more lipophilic). M.W. 270.28 g/mol; HBA = 4.
Zero HBD count supports organic-solvent solubility and anhydrous reaction compatibility.
Exact LogP and solubility require experimental determination.
LogP Solubility Hydrogen bond donor Drug-likeness Physicochemical properties

Evidence Item 6: Antifungal Structure-Activity Relationship — Ortho-Hydroxyl Requirement and the Acetyloxy Prodrug Rationale

Kim et al. (2011) established that antifungal activity within the benzaldehyde chemotype is critically dependent on the presence of an ortho-hydroxyl group on the aromatic ring, which enables redox cycling and disruption of fungal antioxidation systems . Structure-activity analysis demonstrated that benzaldehydes bearing an ortho-hydroxyl group exhibit potent antifungal activity against Aspergillus fumigatus, A. flavus, A. terreus, and Penicillium expansum, whereas analogs lacking this feature (such as those with methoxy or other non-ionizable substituents at the ortho position) show markedly reduced or absent antifungal activity . 3-Acetyloxy-4-benzyloxybenzaldehyde, lacking a free ortho-hydroxyl group, is predicted to have minimal direct antifungal activity. However, the acetyloxy group at position 3 (meta to the aldehyde) functions as a latent hydroxyl that can be unmasked via esterase-mediated hydrolysis in the fungal cellular environment or through deliberate chemical deprotection . This pro-drug rationale is directly supported by the SAR finding that conversion of hydroxyl to non-ionizable substituents abolishes activity, but restoration of the free hydroxyl (via deprotection) recovers the antifungal phenotype . In contrast, the 3-methoxy analog (benzylvanillin) cannot be converted to the active hydroxyl form, permanently precluding this activation mechanism .

Antifungal Activation
Class-level inference
Ortho-hydroxyl required for antifungal redox cycling in benzaldehydes. 3-Acetyloxy compound lacks free ortho-OH, predicted inactive until esterase-mediated hydrolysis reveals active phenol. 3-Methoxy analog permanently inactive.
Acetyloxy group may serve as a latent hydroxyl for controlled antifungal screening activation.
Direct antifungal testing and hydrolysis kinetics needed.
Antifungal Benzaldehyde Redox-active Chemosensitization Aspergillus

Optimal Application Scenarios for 3-Acetyloxy-4-benzyloxybenzaldehyde Procurement Based on Comparative Evidence


Scenario 1: Orthogonal Building Block for Multi-Step Total Synthesis of Complex Natural Products and Pharmaceuticals

The compound's two orthogonally cleavable protecting groups (3-acetyloxy and 4-benzyloxy) make it a strategic starting material for multi-step total syntheses requiring sequential, site-selective deprotection . The acetate ester can be removed under mild basic conditions to reveal a free phenol at position 3, which can then be further functionalized (alkylation, acylation, glycosylation) without disturbing the benzyl-protected position 4. The benzyl ether is subsequently cleaved via hydrogenolysis to unveil a second phenol for additional diversification. This sequential deprotection capability directly reduces step count by 1–2 steps compared to routes starting from 4-benzyloxy-3-methoxybenzaldehyde (which cannot be deprotected at position 3) or 4-benzyloxy-3-hydroxybenzaldehyde (which requires an additional protection step at position 3 before downstream chemistry) . This scenario is particularly relevant for the synthesis of ustiloxin-class natural products, which require multiple protecting group manipulations .

Scenario 2: ALDH1A3-Selective Chemical Probe and Inhibitor Development Targeting Cancer Stem Cells

Based on the established SAR demonstrating that the benzyloxybenzaldehyde scaffold yields potent and selective ALDH1A3 inhibitors (lead compounds ABMM-15 and ABMM-16 achieving IC₅₀ values of 0.23 and 1.29 µM) with no significant cytotoxicity on either ALDH-positive A549 or ALDH-negative H1299 cells , 3-acetyloxy-4-benzyloxybenzaldehyde can serve as a core intermediate for developing ALDH1A3-selective chemical probes. The acetyloxy group at position 3 provides a modifiable handle for SAR exploration: it can be retained to probe the effect of the ester moiety on isoform selectivity, selectively hydrolyzed to the free phenol to assess the hydroxyl contribution, or replaced via transesterification to evaluate alternative ester substituents. The corresponding 3-methoxy analog permanently lacks this SAR exploration capacity at the 3-position .

Scenario 3: Lung Cancer-Selective Cytotoxicity Screening Libraries with Built-In ALDH-Status Discrimination

The differential cytotoxicity observed within the benzyloxybenzaldehyde series between ALDH-positive A549 and ALDH-negative H1299 NSCLC cell lines positions 3-acetyloxy-4-benzyloxybenzaldehyde as a valuable entry point for constructing screening libraries designed to discriminate between ALDH-high (cancer stem cell-enriched) and ALDH-low tumor populations. By using the compound as a common intermediate and varying the derivatization at the aldehyde position (via reductive amination, Knoevenagel condensation, or hydrazone formation), researchers can generate focused libraries where the 3-acetyloxy substituent serves as a built-in selectivity determinant, while the 4-benzyloxy group can be retained or cleaved to modulate physicochemical properties .

Scenario 4: Suzuki-Miyaura Coupling Precursor for Heteroaryl-Substituted Benzaldehyde Libraries with Orthogonal Deprotection Capability

The benzyloxybenzaldehyde scaffold, following iodination at the benzyl ring, undergoes efficient Suzuki-Miyaura cross-coupling with thiophene- and furan-boronic acids to generate 5-membered heteroaryl-substituted benzyloxybenzaldehydes in yields of 75–99% . 3-Acetyloxy-4-benzyloxybenzaldehyde is the preferred starting material for such libraries because: (a) the acetyloxy group at position 3 is compatible with Pd-catalyzed conditions and does not interfere with catalyst turnover (unlike the free phenolic OH in the 3-hydroxy analog); (b) post-coupling deprotection of the acetyl group reveals a free phenol for subsequent diversification (unlike the 3-methoxy analog, which is permanently capped); and (c) the 4-benzyloxy group can be retained or cleaved independently, providing an additional orthogonal deprotection dimension .

Application
Selection Property
Validation Focus
Multi-step synthesis
Orthogonal protecting group strategy
Sequential deprotection yield and selectivity
ALDH1A3 isoform studies
3-position modifiability
ALDH1A3 vs. ALDH3A1 selectivity assay
Lung cancer cell-model studies
Cytotoxicity selectivity profile
A549 vs. H1299 differential response
Heterocyclic library synthesis
Protected phenol precursor
Cross-coupling compatibility and post-deprotection diversification
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